L-Valine chloromethyl ketone hydrochloride

Description

Historical Development and Significance of Chloromethyl Ketones as Covalent Enzyme Probes

The journey of covalent inhibitors in pharmacology and biochemistry is a long one, with early examples often discovered serendipitously. researchgate.net However, the rational design of such molecules has gained significant traction over the past few decades. researchgate.net Within this context, the development of chloromethyl ketones as specific enzyme inactivators represents a major milestone.

The concept of affinity labeling, where a reactive group is targeted to an enzyme's active site by a substrate-like moiety, was pivotal. Researchers found that converting the carboxyl group of a substrate into a chloromethyl ketone group resulted in a new class of potent inactivators, particularly for serine proteases. iaea.org These compounds, such as Nα-tosyl-L-lysine chloromethyl ketone (TLCK) and Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK), were designed to first form a reversible complex with the protease, similar to a natural substrate. iaea.orgnih.gov Following this initial binding, the chloromethyl ketone moiety is positioned to alkylate a critical amino acid residue in the active site, often a histidine, leading to irreversible inhibition. iaea.org

This high degree of specificity, dictated by the amino acid or peptide sequence of the inhibitor, meant that a chloromethyl ketone would only inactivate a protease for which it was a substrate. iaea.org This selectivity was a crucial development, opening the door for the creation of highly specific probes to study individual proteases within complex biological systems and suggesting their potential as therapeutic agents. iaea.org The significance of these compounds extends to their use in identifying active site residues and elucidating the catalytic mechanisms of various enzymes.

Classification and Structural Features of Peptide Chloromethyl Ketones

Peptide chloromethyl ketones are classified based on the amino acid sequence that provides their specificity for a particular protease. The core structure consists of a peptide backbone, which mimics the natural substrate of the target enzyme, and a C-terminal chloromethyl ketone group (-CH2Cl) that serves as the reactive "warhead."

The specificity of inhibition is primarily determined by the amino acid residue at the P1 position (the residue immediately preceding the chloromethyl ketone group), which fits into the S1 binding pocket of the protease. researchgate.net For instance, proteases with a preference for small hydrophobic residues will be targeted by inhibitors with corresponding amino acids at the P1 position. researchgate.net

A key structural feature of these inhibitors is the electrophilic carbon of the chloromethyl group. This carbon is susceptible to nucleophilic attack by amino acid side chains within the enzyme's active site, such as the imidazole (B134444) ring of histidine in serine proteases or the sulfhydryl group of cysteine in cysteine proteases. escholarship.org This covalent bond formation is what makes the inhibition irreversible.

The synthesis of various substrate-derived chloromethyl ketones has been a focus of research to develop potent and specific inhibitors for different proteases. jst.go.jp For example, studies have shown that peptide chloromethyl ketones with a valine residue at the C-terminus can effectively inhibit enzymes like human spleen fibrinolytic proteinase and human leukocyte elastase. jst.go.jp

Defining the Research Focus on L-Valine Chloromethyl Ketone Hydrochloride

This compound, also known as L-Val-CMK·HCl, is a specific example of the class of peptide chloromethyl ketones. cymitquimica.com Its research focus stems from the importance of the L-valine residue in targeting certain proteases. L-valine is a branched-chain amino acid, and its incorporation into an inhibitor can confer specificity for proteases that recognize and cleave after valine residues. nih.gov

Research involving this compound and related compounds, such as Boc-L-Valine chloromethyl ketone, centers on several key areas:

Protease Inhibition Studies: This compound is utilized to investigate the structure, function, and substrate specificity of proteases that have a preference for valine at the P1 position. chemimpex.com

Development of Therapeutic Agents: As protease dysregulation is implicated in numerous diseases, including viral infections, specific inhibitors like L-Valine chloromethyl ketone serve as lead compounds in drug discovery. chemimpex.com

Biochemical Probes: The ability to selectively inactivate specific proteases makes L-Valine chloromethyl ketone a valuable tool for dissecting complex biochemical pathways and understanding the physiological roles of its target enzymes.

The hydrochloride salt form of the compound enhances its stability and solubility for use in experimental settings. cymitquimica.comsigmaaldrich.com

Compound Information Table

| Compound Name | Synonyms | Key Role/Feature |

| This compound | L-Val-CMK·HCl | Specific protease inhibitor with a valine residue. cymitquimica.com |

| Nα-tosyl-L-lysine chloromethyl ketone | TLCK | Early example of a specific serine protease inhibitor. nih.gov |

| Nα-tosyl-L-phenylalanine chloromethyl ketone | TPCK | Early example of a specific serine protease inhibitor. nih.gov |

| Boc-L-Valine chloromethyl ketone | Boc-L-Val-CMK | A protected form of L-Valine chloromethyl ketone used in synthesis. chemimpex.com |

Chemical Properties of this compound

| Property | Value |

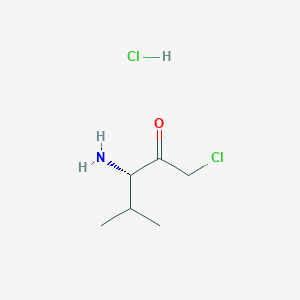

| IUPAC Name | 3-amino-1-chloro-4-methylpentan-2-one hydrochloride sigmaaldrich.com |

| Molecular Formula | C6H12ClNO·HCl cymitquimica.com |

| Molecular Weight | 186.08 g/mol cymitquimica.com |

| Physical Form | White solid sigmaaldrich.com |

| CAS Number | 107831-79-8 biomall.in |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-1-chloro-4-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-4(2)6(8)5(9)3-7;/h4,6H,3,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJMRLNPAXBJE-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

The synthesis of L-Valine chloromethyl ketone hydrochloride is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the parent amino acid and to successfully introduce the reactive chloromethyl ketone group.

Synthetic Routes for this compound

The construction of this compound typically begins with the naturally occurring amino acid L-valine. The synthetic strategy involves the protection of the amino group, activation of the carboxyl group, and subsequent reaction to form the chloromethyl ketone.

A common precursor for the synthesis is L-valine methyl ester hydrochloride. This can be prepared by reacting L-valine with methanol (B129727) in the presence of a reagent like thionyl chloride (SOCl₂) or trimethylchlorosilane. nih.govgoogle.compatsnap.com The esterification protects the carboxylic acid and facilitates subsequent reactions. A typical procedure involves dissolving L-valine in anhydrous methanol and slowly adding thionyl chloride at low temperatures. google.com

The amino group of the L-valine precursor must be protected before the introduction of the chloromethyl ketone moiety to prevent unwanted side reactions. Common protecting groups for amino acids include Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc) groups.

The introduction of the chloromethyl ketone is a critical step. A classical and widely used method is the Arndt-Eistert reaction, which involves the conversion of a carboxylic acid to a diazomethyl ketone, followed by treatment with hydrogen chloride. stackexchange.com

The general pathway involves:

Activation of the Carboxylic Acid: The N-protected L-valine is converted to a more reactive species, typically an acid chloride or a mixed anhydride. nih.gov Reagents like oxalyl chloride or ethyl chloroformate are commonly used for this purpose. cdnsciencepub.comchemrxiv.org

Formation of the Diazomethyl Ketone: The activated carboxylic acid derivative is then reacted with diazomethane (B1218177) (CH₂N₂). This reaction is often carried out at low temperatures to control the reactivity of diazomethane. nih.govcdnsciencepub.com

Conversion to the Chloromethyl Ketone: The resulting diazomethyl ketone is then treated with anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an inert solvent. The HCl protonates the diazo group, which is then displaced by the chloride ion to form the α-chloroketone.

Due to the hazardous nature of diazomethane, which is toxic and explosive, alternative methods for the synthesis of α-chloroketones have been developed. One such method involves the reaction of methyl esters with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride. nih.gov This approach has been successfully applied to the synthesis of chloromethyl ketones from CBZ-protected alanine (B10760859) and valine methyl esters. nih.gov

The final step in the synthesis is the deprotection of the amino group, if necessary, and the formation of the hydrochloride salt, which improves the stability and handling of the compound.

| Step | Reagents and Conditions | Intermediate/Product |

| Esterification | L-Valine, Methanol, Thionyl Chloride | L-Valine methyl ester hydrochloride |

| N-Protection | L-Valine methyl ester, Boc-anhydride or Cbz-Cl | N-Boc-L-valine methyl ester or N-Cbz-L-valine methyl ester |

| Saponification | N-Protected ester, LiOH or NaOH | N-Protected L-valine |

| Acid Activation | N-Protected L-valine, Oxalyl chloride or Ethyl chloroformate | N-Protected L-valine acid chloride or mixed anhydride |

| Diazoketone Formation | Activated acid, Diazomethane | N-Protected L-valine diazomethyl ketone |

| Chloroketone Formation | Diazoketone, Anhydrous HCl | N-Protected L-valine chloromethyl ketone |

| Deprotection | N-Protected chloroketone, Strong acid (e.g., TFA or HCl) | This compound |

Strategies for Radiochemical Labeling of L-Valine Chloromethyl Ketone Derivatives for Research Applications

Radiolabeled derivatives of L-Valine chloromethyl ketone are invaluable tools for studying the mechanism of action, distribution, and metabolism of these inhibitors. The choice of radioisotope depends on the specific application, with Carbon-14 (¹⁴C) and Tritium (B154650) (³H) being the most common. pharmaron.commoravek.commoravek.com

Carbon-14 Labeling: ¹⁴C is often preferred for its long half-life (5,730 years), which means that corrections for radioactive decay during long-term experiments are unnecessary. moravek.commoravek.com The label is also metabolically stable, as it is incorporated into the carbon backbone of the molecule. moravek.com For L-Valine chloromethyl ketone, ¹⁴C can be introduced at various positions:

In the valine backbone: Starting the synthesis with ¹⁴C-labeled L-valine.

In the chloromethyl group: Using ¹⁴C-labeled diazomethane or a ¹⁴C-labeled precursor in the alternative synthetic routes.

Late-stage introduction of ¹⁴C is often desirable to maximize the efficiency of using the expensive radiolabeled starting material. nih.gov

Tritium Labeling: Tritium (³H) offers the advantage of high specific activity. nih.govrctritec.com Several methods can be employed for tritium labeling:

Catalytic Reduction of a Precursor: A common method involves the synthesis of a precursor molecule containing a double bond or a halogen atom. Catalytic reduction with tritium gas (T₂) can then introduce the tritium label. For example, a didehydro-valine derivative could be synthesized and subsequently reduced. rctritec.com

Direct Hydrogen-Tritium Exchange: This method involves exposing the target molecule to tritium gas, often in the presence of a catalyst. While this can be a straightforward method, it may result in non-specific labeling. rctritec.com

Ion Beam Method: A specialized technique involves accelerating a beam of tritium ions into the sample target, which can be a mild procedure for labeling sensitive molecules. nih.gov

| Isotope | Labeling Strategy | Advantages |

| Carbon-14 | Synthesis from ¹⁴C-L-valine or ¹⁴C-reagents | Long half-life, metabolic stability, defined label position. moravek.commoravek.com |

| Tritium | Catalytic reduction of unsaturated/halogenated precursors | High specific activity. rctritec.com |

| Tritium | Direct H/T exchange | Simpler procedure for some substrates. rctritec.com |

Chemical Derivatization Approaches for Structure-Activity Exploration

The biological activity of L-Valine chloromethyl ketone can be modulated by systematic chemical modifications. These structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Derivatization strategies can target several parts of the molecule:

The Amino Acid Side Chain (P1 Position): While the core of this article is L-Valine chloromethyl ketone, in a broader SAR context, the isopropyl group of valine can be replaced with other alkyl or aryl groups to probe the specificity of the target protease's S1 binding pocket. For instance, replacing valine with leucine (B10760876) or phenylalanine would alter the interaction with the enzyme. Studies on other peptidyl chloromethyl ketones have shown that the nature of the P1 residue is a major determinant of inhibitory potency and selectivity. nih.gov

The Peptide Backbone: L-Valine chloromethyl ketone can be extended at the N-terminus to create di-, tri-, or larger peptidyl chloromethyl ketones. This allows for the exploration of interactions with the S2, S3, and more distal subsites of the protease active site. The choice of amino acids in these positions can dramatically influence binding affinity and selectivity. For example, the introduction of a phenylalanine residue at the P2 position has been shown to enhance the inhibition of certain proteases. chemicalbook.com

Modification of the Chloromethyl Ketone Moiety: The reactive "warhead" of the inhibitor can also be modified. Replacing the chlorine atom with other halogens (e.g., fluorine to create a fluoromethyl ketone) or other reactive groups (e.g., acyloxymethyl ketones, vinyl sulfones) can alter the reactivity and the mechanism of inhibition. nih.govnih.govmdpi.com Fluoromethyl ketones, for instance, are often potent inhibitors of serine and cysteine proteases. nih.govmdpi.com

These derivatization studies provide critical information for the rational design of more effective and selective enzyme inhibitors for therapeutic or research purposes. rsc.org

| Modification Site | Example Derivatization | Purpose |

| Amino Acid Side Chain | Replace valine with leucine, isoleucine, or phenylalanine | Probe S1 subsite specificity of the target protease. |

| N-Terminus | Extend with other amino acids (e.g., Ala-Val-CMK, Phe-Val-CMK) | Explore interactions with S2, S3, etc. subsites to enhance affinity and selectivity. chemicalbook.com |

| Reactive Moiety | Replace -COCH₂Cl with -COCH₂F or -COCH=CHSO₂R | Modulate reactivity, mechanism of inhibition, and selectivity. nih.govnih.gov |

Molecular Mechanisms of Irreversible Enzyme Inactivation

Covalent Active-Site Modification by L-Valine Chloromethyl Ketone Hydrochloride

The cornerstone of the inhibitory action of this compound is the formation of a stable covalent bond with a critical amino acid residue within the enzyme's active site. This process, known as affinity labeling or active-site-directed irreversible inhibition, effectively renders the enzyme non-functional. The chloromethyl ketone group is an electrophilic "warhead" that is poised for nucleophilic attack by a reactive residue in the catalytic center of the target protease.

The primary targets for alkylation by chloromethyl ketones are the nucleophilic side chains of specific amino acids that play a direct role in the catalytic mechanism of the enzyme.

Histidine: In serine proteases, the catalytic triad, typically composed of serine, histidine, and aspartate, is essential for peptide bond hydrolysis. The imidazole (B134444) side chain of the active site histidine residue acts as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. The chloromethyl ketone moiety of this compound is a potent alkylating agent for this histidine residue. The nitrogen atom (N-3) of the imidazole ring attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation of the histidine residue prevents it from participating in the proton relay system, thereby inactivating the enzyme. For instance, human neutrophil elastase, a serine protease that preferentially cleaves substrates with small aliphatic amino acids like valine in the P1 position, is a prime target for inhibition by this compound through this mechanism. nih.govwikipedia.orgacs.org

Cysteine: In cysteine proteases, the catalytic machinery involves a catalytic dyad, most commonly consisting of a cysteine and a histidine residue. The thiol group of the active site cysteine is the key nucleophile that attacks the substrate's peptide bond. The highly reactive chloromethyl ketone group of this compound is readily attacked by the thiolate anion of the active site cysteine. This results in the formation of a stable thioether bond, effectively alkylating the cysteine residue and irreversibly inhibiting the enzyme. nih.gov Some cathepsins, a family of cysteine proteases, may exhibit specificity for substrates with branched-chain amino acids, making them potential targets for this compound. nih.gov

The interaction between this compound and the target protease begins with the formation of a non-covalent enzyme-inhibitor complex, similar to the binding of a natural substrate. The valine side chain of the inhibitor fits into the S1 specificity pocket of the protease, which recognizes and binds small hydrophobic residues. This initial binding event positions the electrophilic chloromethyl ketone group in close proximity to the catalytic nucleophile (histidine or cysteine).

The subsequent alkylation reaction leads to the formation of a stable covalent adduct. This adduct can be considered a mimic of the tetrahedral transition state that is formed during the normal enzymatic catalysis of a peptide bond. libretexts.org Transition state analogs are potent inhibitors because they bind to the enzyme with much higher affinity than the substrate itself. researchgate.netnih.govkhanacademy.org By resembling the high-energy transition state, this compound effectively "tricks" the enzyme into a tightly bound, inactive conformation. libretexts.org The formation of this covalent adduct is, for all practical purposes, irreversible under physiological conditions, leading to a permanent loss of enzyme activity.

| Enzyme Class | Catalytic Nucleophile | Alkylated Residue | Resulting Covalent Adduct |

| Serine Proteases | Serine (activated by Histidine) | Histidine | N-alkylated imidazole |

| Cysteine Proteases | Cysteine | Cysteine | Thioether |

Mechanistic Differences in Serine Protease Inhibition

The inhibition of serine proteases by this compound is a two-step process. First, the inhibitor binds reversibly to the enzyme's active site, driven by the favorable interaction between the valine side chain and the S1 specificity pocket. This initial binding is governed by a dissociation constant, Ki. Human neutrophil elastase, for example, has a preference for small aliphatic amino acids like valine and alanine (B10760859) at the P1 position of its substrates. nih.govacs.orgyoutube.com

The specificity of this compound for certain serine proteases over others is therefore a direct consequence of the structural and chemical properties of the S1 binding pocket of the enzyme.

| Parameter | Description | Relevance to this compound |

| Ki | Dissociation constant for the initial enzyme-inhibitor complex. | A lower Ki indicates tighter initial binding, facilitated by the fit of the valine side chain into the S1 pocket of target proteases like elastase. |

| kinact | First-order rate constant for the covalent bond formation. | Represents the rate of alkylation of the active site histidine once the inhibitor is bound. |

| kinact/Ki | Second-order rate constant of inactivation. | A measure of the overall inhibitory potency. A higher value signifies more efficient inactivation. |

Mechanistic Aspects of Cysteine Protease Inhibition

The inhibition of cysteine proteases by this compound also proceeds via an initial non-covalent binding step followed by irreversible alkylation. However, the key nucleophile in this case is the highly reactive thiol group of the active site cysteine residue.

The specificity of this compound for particular cysteine proteases depends on the amino acid preferences of their substrate binding pockets. While many cysteine proteases, such as papain, have broad specificity, some exhibit a preference for certain amino acid residues at various positions (P1, P2, etc.). For a cysteine protease to be effectively inhibited by this compound, its S1 subsite should favorably accommodate the valine side chain. For example, some studies on the substrate specificity of cathepsin B have shown that while it preferentially binds basic amino acids at the P1 position, it can also accommodate aliphatic side chains. nih.gov

The inactivation mechanism involves the nucleophilic attack of the cysteine thiolate on the chloromethyl ketone, leading to the formation of a stable thioether linkage and the displacement of the chloride ion. This covalent modification of the catalytic cysteine residue prevents it from participating in the hydrolysis of substrates, thus leading to irreversible inhibition of the enzyme. The reactivity of the chloromethyl ketone warhead makes it an effective inhibitor for this class of proteases. nih.gov

| Feature | Serine Protease Inhibition | Cysteine Protease Inhibition |

| Target Residue | Histidine in the catalytic triad | Cysteine in the catalytic dyad |

| Covalent Bond | Alkylation of the imidazole nitrogen | Formation of a thioether bond |

| Specificity Determinant | S1 pocket preference for valine (e.g., elastase) | S1 pocket accommodation of valine |

| Inhibitor Class | Active-site directed irreversible inhibitor | Active-site directed irreversible inhibitor |

Enzyme Kinetics and Inhibition Profile Analysis

Determination of Inactivation Rates and Apparent Inhibition Constants

The potency of an irreversible inhibitor like L-Valine chloromethyl ketone hydrochloride is quantified by its inactivation rate constant (k_inact) and its apparent inhibition constant (K_i). The inactivation rate describes how quickly the enzyme is inactivated, while the K_i reflects the initial binding affinity of the inhibitor to the enzyme's active site before the irreversible reaction occurs.

While specific kinetic data for this compound is not extensively detailed in recent literature, early studies on amino acid chloromethyl ketone analogues provide a foundational understanding. Research by Akhtar and Birch in 1972 demonstrated the inhibitory action of such compounds on amino acid-activating enzymes and leucine (B10760876) aminopeptidase nih.gov. The determination of k_inact and K_i values for these types of inhibitors typically involves measuring the loss of enzyme activity over time at various inhibitor concentrations.

Table 1: Representative Kinetic Parameters for Irreversible Inhibition

| Parameter | Description | Method of Determination |

| k_inact | First-order rate constant for the inactivation of the enzyme-inhibitor complex. | Plotting the observed rate of inactivation (k_obs) against the inhibitor concentration. |

| K_i | Apparent inhibition constant, reflecting the initial reversible binding of the inhibitor to the enzyme. | Determined from the same plot of k_obs versus inhibitor concentration, where the concentration of inhibitor that gives half the maximal rate of inactivation is equal to K_i. |

Kinetic Characterization of Irreversible Inhibition

This compound functions as an irreversible inhibitor, meaning it forms a stable, covalent bond with a functional group in the active site of its target enzyme. This mechanism contrasts with reversible inhibitors, which bind and dissociate from the enzyme.

The irreversible nature of this inhibition is a key characteristic. The chloromethyl ketone moiety is an electrophilic group that is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site, such as the imidazole (B134444) side chain of a histidine or the sulfhydryl group of a cysteine. This covalent modification permanently disables the enzyme's catalytic function.

Studies on other chloromethyl ketones have elucidated this mechanism. For instance, the inhibition of serine proteases by similar compounds involves the alkylation of a critical histidine residue in the catalytic triad. This covalent linkage prevents the enzyme from carrying out its normal catalytic cycle.

Influence of Environmental Factors on Inhibition Kinetics (e.g., pH)

The rate of enzyme inhibition by this compound can be significantly influenced by environmental factors, most notably pH. The pH of the surrounding medium can affect both the ionization state of the amino acid residues in the enzyme's active site and the chemical reactivity of the inhibitor itself.

For the inhibition to occur, the nucleophilic amino acid residue in the active site must be in its reactive, unprotonated form. The pKa of this residue is therefore a critical determinant of the pH-dependence of the inhibition rate. For example, if a histidine residue is the target, the inhibition will be most effective at a pH above its pKa, where the imidazole ring is deprotonated and thus more nucleophilic.

Conversely, the stability and reactivity of the chloromethyl ketone group can also be pH-dependent. While specific studies on the pH profile of this compound are limited, the general principles of enzyme-inhibitor interactions suggest that the optimal pH for inhibition would reflect a compromise between the optimal pH for enzyme activity and the pH required for the nucleophilic attack on the inhibitor.

Specificity and Selectivity in Protease Inhibition

Inhibition Spectrum Against Serine Proteases

Serine proteases are a large family of enzymes characterized by a serine residue in their active site, which acts as the nucleophile during catalysis. The inhibition of these proteases by chloromethyl ketones involves the alkylation of a crucial histidine residue in the active site.

Trypsin-like serine proteases preferentially cleave peptide bonds following basic amino acid residues such as lysine (B10760008) and arginine. Due to the presence of a neutral, aliphatic valine residue, L-Valine chloromethyl ketone hydrochloride is not expected to be a potent inhibitor of trypsin-like proteases. The structural mismatch between the valine side chain and the substrate-binding pocket of these enzymes, which is designed to accommodate larger, charged residues, would likely result in very weak or no significant inhibition.

Chymotrypsin-like serine proteases typically cleave after large, hydrophobic amino acid residues like phenylalanine, tyrosine, and tryptophan. While valine is hydrophobic, its branched-chain aliphatic structure is significantly different from the aromatic residues preferred by chymotrypsin. Therefore, this compound is predicted to be a weak inhibitor of chymotrypsin-like proteases.

Elastases, a subfamily of serine proteases, show a preference for cleaving after small, aliphatic amino acid residues such as alanine (B10760859), glycine, and valine. This makes elastase a potential target for this compound. The valine side chain of the inhibitor can fit into the relatively shallow and non-polar S1 binding pocket of elastase.

However, achieving high specificity for elastase with a simple amino acid chloromethyl ketone like the valine derivative presents challenges. Other proteases with similar substrate preferences for small hydrophobic residues could also be targeted, leading to off-target effects. More complex peptide chloromethyl ketones containing a valine residue at the P1 position have been developed to enhance specificity for elastase.

| Inhibitor | Target Enzyme | Inhibition Data |

| Ala-Ala-COCH2Cl | Proteinase K | 10% relative inhibition |

The inhibitory activity of this compound against other serine proteases would depend on their specific substrate preferences. Proteases that recognize small, hydrophobic residues at their primary cleavage site could potentially be inhibited, though likely with lower efficiency compared to their preferred substrates.

Inhibition of Cysteine (Thiol) Proteases

Cysteine proteases utilize a cysteine residue as the catalytic nucleophile. Chloromethyl ketones can also irreversibly inhibit these enzymes by alkylating the active site cysteine thiol group. The specificity of inhibition is again determined by the amino acid or peptide portion of the inhibitor.

Given the preference of some cysteine proteases for small hydrophobic residues, it is plausible that this compound could exhibit inhibitory activity against certain members of this class. However, without specific experimental data, the extent and selectivity of this inhibition remain speculative.

Comparative Analysis of Inhibition Specificity Across Enzyme Classes

A comparative analysis of the inhibitory specificity of this compound highlights the crucial role of the valine residue in directing its activity. Based on the substrate preferences of different protease classes:

High Potential for Inhibition: Elastase and other serine proteases that preferentially cleave after small, aliphatic amino acids.

Low Potential for Inhibition: Trypsin-like proteases (due to charge mismatch) and chymotrypsin-like proteases (due to size and shape mismatch of the binding pocket).

Possible Inhibition: Certain cysteine proteases with a preference for small hydrophobic residues.

It is important to note that while theoretical predictions can be made based on substrate specificity, the actual inhibitory profile of this compound can only be definitively determined through detailed kinetic studies. The currently available data is sparse, underscoring the need for further research to fully characterize the inhibitory spectrum of this compound.

Structure Activity Relationship Sar Studies

Impact of P1 Residue Identity (Valine) on Enzyme Binding and Specificity

The P1 residue of a peptide inhibitor, which fits into the S1 subsite of the target protease, is a primary determinant of binding affinity and specificity. In the case of L-Valine chloromethyl ketone, the valine residue occupies the P1 position.

Studies on the binding of chloromethyl ketone analogues to proteases like papain have provided a clear picture of the interactions within the active site. nih.gov The inhibitor binds covalently to the essential sulfhydryl group of a cysteine residue (e.g., Cysteine-25 in papain) in the enzyme's active site. nih.gov The carbonyl oxygen of the P1 residue plays a crucial role in stabilizing the complex. It is positioned to form two critical hydrogen bonds with backbone amide groups in the enzyme's active site, specifically the NH of Cysteine-25 and the NH2 of Glutamine-19 in papain. nih.gov This interaction mimics the stabilization of the tetrahedral intermediate during natural substrate hydrolysis. nih.gov

The specificity of an enzyme for a particular P1 residue is dictated by the nature of the S1 binding pocket. For papain, the preference for certain substrates is influenced by the presence of its own valine residues (Valine-133 and Valine-157) that form part of the binding site. nih.gov The hydrophobic, branched side chain of the P1 valine in an inhibitor like L-Valine chloromethyl ketone can form favorable van der Waals interactions within such a hydrophobic pocket, contributing to the stability of the enzyme-inhibitor complex and thus determining its specificity.

Role of Adjacent Peptide Residues in Chloromethyl Ketone Derivatives

While the P1 residue is critical, the adjacent amino acids at the P2, P3, and subsequent positions also significantly influence the inhibitor's performance. These residues interact with the corresponding S2, S3, and larger subsites of the enzyme, and their identity can enhance both potency and selectivity.

Research has shown that extending the peptide chain can lead to greater substrate specificity. nih.gov For instance, tetrapeptidic compounds can achieve more precise targeting of specific caspase subfamilies compared to tripeptidic analogues. nih.gov The nature of the amino acid at the P2 position is particularly important. Studies on papain indicate that its S2 subsite prefers a hydrophobic side chain at the P2 position, highlighting the need for complementary properties between the inhibitor's peptide sequence and the enzyme's extended binding groove. nih.gov

In the context of caspase inhibitors, dipeptide derivatives such as Z-Phe-Ala-CH2F have been shown to be effective, demonstrating the foundational importance of the P1-P2 sequence. nih.gov The diastereoisomers Z-l-Phe-l-Val-CH2F and Z-l-Phe-d-Val-CH2F were found to have vastly different activities against human Cathepsin B, with the inhibitor composed of natural L-amino acids being over 100 times more active. nih.gov This underscores the stringent stereochemical requirements of the enzyme's binding site beyond the P1 position.

Influence of N-Terminal Protecting Groups and Substituents on Inhibitory Potency

The N-terminus of peptide inhibitors is frequently modified with protecting groups. These groups, while often installed to prevent unwanted side reactions during synthesis, have a profound impact on the inhibitor's biological activity, solubility, and cell permeability.

Structure-activity relationship studies on dipeptidyl inhibitors have revealed that the size and hydrophobicity of the N-terminal protecting group are key to inhibitory potency. nih.gov A comparison between different protecting groups shows that larger, more hydrophobic moieties generally lead to stronger inhibition. For example, compounds protected with a benzyloxycarbonyl (Cbz) group are significantly more active than those with a smaller acetyl (Ac) group. nih.gov This effect is attributed, in part, to better cell permeability conferred by the hydrophobic character of the protecting group. nih.gov

The following table, based on data for caspase-3 inhibitors, illustrates the impact of the N-terminal protecting group on potency.

| N-Terminal Protecting Group | Structure | Relative Inhibitory Potency | Key Characteristics |

|---|---|---|---|

| Acetyl (Ac) | CH₃CO- | Low | Small, less hydrophobic |

| Benzyloxycarbonyl (Cbz) | C₆H₅CH₂OCO- | High | Large, hydrophobic |

| 2,4-di-Cl-Cbz | Cl₂C₆H₃CH₂OCO- | Very High | Large, highly hydrophobic |

The data clearly indicates that increasing the size and hydrophobicity of the N-terminal group, as seen in the progression from Acetyl to 2,4-di-Cl-Cbz, enhances the inhibitory activity of the peptide chloromethyl ketone. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling of Chloromethyl Ketone Inhibitors

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the inhibitory potency of compounds like L-Valine chloromethyl ketone. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com

The development of a QSAR model involves several steps:

Dataset Assembly : A dataset of inhibitors with known activities (e.g., pIC50 values) is compiled. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., lowest unoccupied molecular orbital energy), shape, and hydrophobicity (e.g., Moriguchi octanol-water partition coefficient). nih.govnih.gov

Model Generation : Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the observed biological activity. nih.gov For instance, a study on ketone-based inhibitors of the SARS-CoV-1 main protease used descriptors like Mor26p (3D-MoRSE - Signal 26 / weighted by atomic polarizabilities), Hy (hydrophilic factor), GATS7p (Geary autocorrelation - lag 7 / weighted by atomic polarizabilities), and Mor04v (3D-MoRSE - Signal 04 / weighted by atomic van der Waals volumes) to construct its model. nih.gov

Validation : The model's predictive power is rigorously validated using both internal and external methods to ensure its reliability. mdpi.com

A successful QSAR model can quantitatively predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent inhibitors and reducing the need for extensive experimental screening. chemrxiv.org The statistical quality of a model is assessed by several parameters, as shown in the table below for a QSAR model developed for SARS-CoV-1 3CLpro inhibitors. nih.gov

| Model Type | Validation Set | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

|---|---|---|---|

| MLR | Test Set | 0.93 | 0.24 |

| ANN | Test Set | 0.95 | 0.17 |

An R² value close to 1.0 indicates a strong correlation between the predicted and experimental activities, demonstrating the model's high predictive power. nih.gov

Applications As Biochemical Probes and Research Tools

Utilization in Protease Activity Detection and Profiling Methodologies

Identifying which proteases are active in a biological sample is crucial for understanding their function in health and disease. L-Valine chloromethyl ketone hydrochloride can be adapted for use in several detection and profiling techniques.

Peptidyl chloromethyl ketones are a class of affinity labels designed to target the active site of specific proteases. iaea.org The peptide portion of the molecule, in this case, containing L-valine, directs the inhibitor to a specific class of proteases that recognize and bind to this amino acid. Elastase-like proteases, for instance, are known to cleave on the carboxyl side of small, aliphatic amino acids like valine. labome.com

Once the inhibitor binds to the enzyme's active site, the highly reactive chloromethyl ketone group forms a covalent bond with a key amino acid residue, typically a histidine, in the catalytic center of the protease. iaea.orgwikipedia.org This irreversible binding permanently inactivates the enzyme. By using a radiolabeled or tagged version of this compound, researchers can "label" and subsequently identify the specific proteases that were active in the sample. This technique has been instrumental in identifying and characterizing proteases from various sources. While specific studies focusing solely on this compound are limited, the principle has been well-established with other peptidyl chloromethyl ketones like those containing lysine (B10760008) or phenylalanine, which are used to target trypsin-like and chymotrypsin-like proteases, respectively. nih.govnih.gov

Table 1: Examples of Peptidyl Chloromethyl Ketones in Affinity Labeling

| Inhibitor | Target Protease Class | Labeled Active Site Residue |

|---|---|---|

| Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin-like | Histidine |

| Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin-like | Histidine |

This table illustrates the general mechanism of related compounds, as specific data for this compound is not widely available.

To visualize the labeled proteases, techniques like fluorography and autoradiography are employed. If the this compound is synthesized with a radioactive isotope (e.g., tritium (B154650), ³H), the labeled proteases can be separated by gel electrophoresis and detected by exposing the gel to X-ray film, a process known as autoradiography. researchgate.net

Alternatively, a fluorescent tag can be incorporated into the inhibitor. Fluorogenic assays often use substrates that release a fluorescent group upon cleavage. rndsystems.comiris-biotech.denih.gov While this is a detection method for protease activity rather than direct labeling of the enzyme, a fluorescently tagged this compound could theoretically be used to visualize and quantify active proteases in a sample. The intensity of the fluorescent signal would correlate with the amount of active protease. These methods offer high sensitivity for detecting even small amounts of specific proteases in complex mixtures like cell lysates or tissue extracts. researchgate.net

Investigation of Protease Function in Complex Biological Systems

By inhibiting specific proteases, this compound can be used to investigate the downstream consequences of that inhibition, thereby elucidating the protease's function in various cellular pathways.

Intracellular signaling pathways are complex networks that control cellular responses. Proteases are known to play key roles in these pathways.

NF-κB Activation: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, immunity, and cell survival. Its activation often involves the proteasome, a large protein complex with protease activity. Studies on related chloromethyl ketones, such as TPCK and TLCK, have shown that they can block the activation of NF-κB. nih.govnih.govresearchgate.net TPCK has been found to inhibit NF-κB activation by modifying specific cysteine residues on key signaling proteins in the pathway. nih.govresearchgate.net Given that the proteasome has caspase-like activity that can be targeted by specific peptide inhibitors, it is plausible that this compound could be used to investigate the role of specific proteasome activities in NF-κB signaling.

Protein Kinase C (PKC) Activity: Protein Kinase C is a family of enzymes involved in controlling the function of other proteins through phosphorylation. Research has demonstrated that chloromethyl ketones like TLCK and TPCK can inhibit PKC activity. nih.gov The inhibitory effect suggests that the active site of PKC may recognize and bind these amino acid-based inhibitors. nih.gov Although direct studies with this compound are not prominent, its potential to modulate PKC activity based on the properties of its chemical class warrants investigation. Halomethyl ketones have also been shown to inhibit tyrosine protein kinases. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. This process is executed by a family of cysteine proteases called caspases.

Chloromethyl ketone-containing peptide inhibitors are well-established tools in apoptosis research. For example, the broad-spectrum caspase inhibitor Z-VAD-FMK (a fluoromethyl ketone) is widely used to block apoptosis. Specific caspase inhibitors, such as Ac-YVAD-CMK (a chloromethyl ketone), have been developed to target specific caspases like caspase-1. nih.gov This inhibitor was shown to reduce apoptosis and inflammation in a model of cerebral ischemia. nih.gov

Given that caspases have specific peptide recognition sequences, a valine-containing chloromethyl ketone could potentially target certain caspases. For instance, the pan-caspase inhibitor Q-VD-OPh contains a valine residue. selleckchem.com Furthermore, related chloromethyl ketones like TPCK have been shown to induce caspase-dependent apoptosis in some cell lines. nih.gov The proteasome also possesses caspase-like activity, which is involved in cellular stress responses, and this activity can be studied using specific inhibitors. nih.govnih.gov Therefore, this compound could be a valuable probe for dissecting the roles of specific caspase-like proteases in the complex mechanisms of apoptosis.

Table 2: Examples of Chloromethyl Ketones in Apoptosis and Caspase Research

| Inhibitor | Primary Target | Observed Effect in Research |

|---|---|---|

| Ac-YVAD-CMK | Caspase-1-like proteases | Reduction of apoptosis and inflammation. nih.gov |

| Tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin-like serine proteases, some caspases | Inhibition of caspase-3, -6, and -7; induction of apoptosis. medchemexpress.com |

This table provides examples of related compounds to illustrate the principles of using chloromethyl ketones in apoptosis research, as specific, detailed findings for this compound are limited.

Mitochondria are the powerhouses of the cell, responsible for generating ATP through cellular respiration. They also play a central role in apoptosis.

While direct studies on the effect of this compound on mitochondrial function are scarce, research on the amino acid L-valine itself provides relevant insights. Studies have shown that L-valine can improve mitochondrial function, enhance the rate of oxygen consumption, and increase ATP production. nih.gov It can also protect against oxidative stress by reducing mitochondrial reactive oxygen species (ROS). nih.gov

Conversely, some protease inhibitors have been shown to affect mitochondrial function. For example, TLCK has been observed to inhibit the decrease in mitochondrial transmembrane potential during apoptosis. medchemexpress.com The broader class of ketone bodies has also been shown to preserve synaptic function during mitochondrial dysfunction, likely by enhancing ATP generation. nih.gov Given these findings, this compound could be a useful tool to investigate the interplay between specific proteases and mitochondrial bioenergetics, potentially helping to distinguish the effects of the amino acid component from the inhibitory action of the chloromethyl ketone group.

Table 3: Effects of L-Valine on Mitochondrial Parameters in C2C12 Cells

| Parameter | Effect of L-Valine Treatment | Reference |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Increased | nih.gov |

| Mitochondrial ATP Production | Increased | nih.gov |

| Mitochondrial Reactive Oxygen Species (ROS) | Reduced | nih.gov |

This table summarizes the observed effects of the amino acid L-valine, which forms part of the structure of this compound.

Exploration of Immune Cell Function (e.g., Cytotoxic T Lymphocytes, IFN-γ responses)

L-Valine chloromethyl ketone and its peptide derivatives are utilized in immunology research primarily as inhibitors of neutrophil elastase, a powerful serine protease released by neutrophils during inflammation. This allows researchers to investigate the specific contributions of elastase to various immune phenomena.

Neutrophils are a key component of the innate immune system and can form Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins designed to trap and kill pathogens. nih.gov Research has shown that these NETs can also induce cell death in host epithelial and endothelial cells. nih.govresearchgate.net To determine which components of the NETs were responsible for this cytotoxicity, scientists used various inhibitors. In studies on human alveolar epithelial cells, L-Valine chloromethyl ketone was used as a neutrophil elastase inhibitor. nih.govresearchgate.net The finding that the elastase inhibitor did not reduce NET-mediated cytotoxicity suggested that neutrophil elastase was not the primary component responsible for the observed host cell death in that context; rather, histones and myeloperoxidase were implicated. nih.govresearchgate.net

Further research into immune responses against parasites has also employed valine chloromethyl ketone derivatives. In studies involving the parasite Leishmania, the formation of NETs by human neutrophils is a noted defense mechanism. The use of "Val-CMK" was shown to reduce the formation of these NETs, indicating that elastase plays a role in the NETosis process induced by this pathogen. scribd.com Similarly, research on the parasite Schistosoma mansoni demonstrated that neutrophil elastase is toxic to various developmental stages of the fluke. This toxic effect was blocked by specific elastase inhibitors, including the tetrapeptide Ala-Ala-Pro-Val-CMK, highlighting the role of elastase in leukocyte-mediated killing of these parasites. bioone.org

These studies showcase how L-Valine chloromethyl ketone and related compounds serve as precise tools to dissect the function of neutrophils and the role of specific enzymes like elastase in complex immune responses.

Role in Studying Protein Turnover and Degradation Pathways

The primary role of this compound in studying protein turnover is through its function as an irreversible protease inhibitor. Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. By inhibiting specific proteases, researchers can study the downstream effects of that inhibition and understand the protease's role in cellular pathways.

L-Valine chloromethyl ketone acts as an inhibitor of neutrophil elastase, an enzyme involved in the degradation of a wide range of proteins. nih.govresearchgate.netbioone.org This inhibitory action is central to its use as a research tool. For instance, in the investigation of Neutrophil Extracellular Trap (NET)-induced cytotoxicity, the use of L-Valine chloromethyl ketone helped researchers parse the complex mixture of proteins within NETs. nih.govresearchgate.net By inhibiting elastase, they could determine that the degradation of host cell components leading to cell death was not primarily caused by elastase activity, but by other components like histones. nih.govresearchgate.net This demonstrates its utility in isolating and studying the function of a specific enzymatic pathway (elastase-mediated degradation) from other cellular processes.

Similarly, in parasitology, the compound Ala-Ala-Pro-Val-CMK was used to block the caseinolytic (protein-degrading) activity of pancreatic elastase, which prevented the killing of S. mansoni schistosomula. bioone.org This confirmed that the enzymatic, protein-degrading activity of elastase was essential for its toxic effect on the parasite. bioone.org These experiments are prime examples of how inhibiting a specific degradation pathway with a chloromethyl ketone derivative can elucidate its biological significance.

Research Findings on L-Valine Chloromethyl Ketone as a Research Tool

| Application Area | Compound Used | Key Finding | Organism/Cell Type | Reference(s) |

| Immune Cell Function | L-Valine chloromethyl ketone | Used as an elastase inhibitor to probe the components of Neutrophil Extracellular Traps (NETs) responsible for cytotoxicity. | Human Alveolar Epithelial Cells | nih.govresearchgate.net |

| Immune Response | Val-CMK | Reduced the formation of NETs induced by Leishmania parasites in human neutrophils. | Human Neutrophils / Leishmania | scribd.com |

| Protein Degradation | Ala-Ala-Pro-Val-CMK | Blocked the elastase-mediated killing of parasitic schistosomes, confirming the role of elastase's enzymatic activity. | Schistosoma mansoni | bioone.org |

| Peptide Synthesis | Fmoc-Val-CMK | Synthesized and confirmed as a useful building block for solution-phase peptide synthesis. | N/A (Chemical Synthesis) | dur.ac.uk |

Applications in Peptide Synthesis Research as a Building Block

Beyond its use as a direct inhibitor, L-Valine chloromethyl ketone is also a valuable chemical entity in synthetic chemistry, specifically as a building block for creating more complex molecules. Its structure can be incorporated into peptides to generate specialized probes and potential therapeutics.

Peptidyl chloromethyl ketones are a class of compounds that have shown significant potential as protease inhibitors and as chemical-biology probes to interrogate cellular processes. dur.ac.uk The synthesis of these complex molecules often requires the preparation of amino acid chloromethyl ketone derivatives that can be coupled with other amino acids or peptide fragments.

Research in this area has described a successful synthetic route to produce Fmoc-Val-CMK, which is the L-Valine chloromethyl ketone molecule protected with a fluorenylmethyloxycarbonyl (Fmoc) group. dur.ac.uk The Fmoc group is a standard protecting group in solid-phase and solution-phase peptide synthesis, which can be removed under specific conditions to allow the amino acid to be coupled to a growing peptide chain. The synthesis of Fmoc-Val-CMK was achieved and confirmed by 1H NMR spectroscopy and LCMS, establishing it as a useful building block for solution-phase peptide coupling. dur.ac.uk This allows for the precise insertion of a valine chloromethyl ketone residue into a custom peptide sequence, enabling the creation of highly specific enzyme inhibitors or activity-based probes tailored to target a particular protease.

Future Research Directions and Translational Potential in Basic Science

Development of Next-Generation L-Valine Chloromethyl Ketone Derivatives with Enhanced Properties

The development of novel derivatives based on the L-Valine chloromethyl ketone scaffold is a promising future direction. The goal is to create next-generation inhibitors with improved specificity, potency, and stability. Research into other amino acid chloromethyl ketones has demonstrated that modifications to the amino acid residue can significantly alter the inhibitor's properties. For instance, N-alpha-tosyl-L-lysine chloromethyl ketone (TLCK) and N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK) exhibit different potencies against protein kinase C, suggesting that the lysyl and phenylalanyl moieties confer distinct specificities. nih.gov This principle can be applied to the L-valine structure, where systematic modifications could be explored.

Future strategies may involve:

Altering the Amino Acid Side Chain: Modifying the isopropyl group of valine could influence interactions with the S1 pocket of target proteases, potentially enhancing selectivity for specific enzymes within a family.

Introducing different protecting groups: Replacing or modifying the N-terminal protecting group could alter the compound's solubility, cell permeability, and metabolic stability.

Conjugation to other molecules: Attaching L-Valine chloromethyl ketone to other chemical entities, such as fluorescent probes or affinity tags, could create powerful tools for identifying and visualizing target proteases in complex biological systems. A recent example in a related area is the synthesis of DSPE-PEG2000-L-Valine, a modified L-valine polymer used to create nanomicelles for drug delivery, demonstrating how the valine structure can be incorporated into larger, functional systems. mdpi.com

These developmental efforts will likely rely on a combination of rational drug design, combinatorial chemistry, and high-throughput screening to identify derivatives with the most desirable characteristics for specific research applications.

Integration with Advanced Biophysical and Structural Biology Techniques for Deeper Mechanistic Insights

To fully understand how L-Valine chloromethyl ketone hydrochloride and its future derivatives function, it is essential to integrate their study with advanced analytical techniques. Biophysical and structural biology methods can provide atomic-level details of the inhibitor-enzyme interaction, revealing the precise mechanism of inhibition.

Key techniques that will be instrumental include:

X-ray Crystallography: This technique can determine the three-dimensional structure of the inhibitor covalently bound to its target protease. For example, structural studies of L-valine hydrochloride monohydrate have been performed, showcasing the feasibility of crystallizing valine-containing compounds. researchgate.netrsc.orgresearchgate.net More directly, the crystal structure of Nα-p-tosyl-lysyl chloromethylketone (TCK) bound to oligopeptidase B revealed a novel binding mode where two inhibitor molecules interacted with the catalytic dyad, providing profound mechanistic insights. mdpi.com Similar studies with L-Valine chloromethyl ketone would illuminate its specific binding orientation and covalent interactions within an enzyme's active site.

Cryo-Electron Microscopy (Cryo-EM): For larger enzyme complexes or membrane-bound proteases that are difficult to crystallize, cryo-EM offers a powerful alternative for structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the inhibitor-enzyme interaction in solution, providing information that is complementary to static crystal structures.

Mass Spectrometry (MS): Advanced MS techniques can be used to confirm the site of covalent modification on the target protease and to study the kinetics of the inhibition reaction in detail.

By employing these sophisticated methods, researchers can move beyond simply knowing that inhibition occurs to understanding precisely how it happens, which is critical for the rational design of next-generation derivatives.

Expansion of Research into Novel Protease Families and Regulatory Networks

While chloromethyl ketones are well-known inhibitors of certain classes of proteases, their full spectrum of biological targets is likely much broader. A significant future direction is to explore the activity of this compound against novel or less-studied protease families. This expansion could uncover new regulatory roles for these enzymes in health and disease.

Furthermore, the effects of protease inhibition can extend far beyond the direct cleavage of substrates. Research has shown that related chloromethyl ketone inhibitors can have profound impacts on complex cellular signaling and regulatory networks.

The inhibitor N-alpha-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) has been shown to block the activation of nuclear factor κB (NF-κB), a critical regulator of inflammation and immunity. scientificlabs.com This action, in turn, prevents the transcription of genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scientificlabs.com

Another inhibitor, AAPF(CMK), was found to target not only a nuclear protease but also ATP-dependent helicases and proteins involved in DNA repair and chromatin remodeling complexes. nih.gov

In studies on the parasite Leishmania, the serine protease inhibitor N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) showed significant antileishmanial effects, highlighting the potential for targeting proteases in infectious diseases. mdpi.com

These findings suggest that this compound could also have unappreciated effects on important cellular pathways. Future research should systematically screen this compound against diverse enzyme classes and in various cellular models to identify new targets and to understand its impact on interconnected regulatory networks, potentially revealing novel points of therapeutic intervention.

Q & A

Q. What are the primary biochemical applications of L-valine chloromethyl ketone hydrochloride in protease inhibition studies?

this compound is widely used as an irreversible inhibitor of serine proteases (e.g., elastase, trypsin-like enzymes). Its mechanism involves covalent modification of the active-site histidine residue, blocking substrate access. For experimental validation, researchers typically pre-incubate the compound with the target enzyme and measure residual activity using fluorogenic or chromogenic substrates . Methodological Note:

- Use kinetic assays to determine inhibition constants ().

- Validate specificity via competition assays with unrelated proteases.

Q. How should this compound be handled to ensure stability and safety?

- Storage : Store desiccated at –20°C to prevent hydrolysis. Solutions in anhydrous DMSO retain activity for ≤1 month at 4°C .

- Safety : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Q. What analytical methods confirm the purity of synthesized this compound?

- TLC : Use silica gel plates with chloroform/methanol/ammonia (85:15:2 v/v) for visualization under UV or ninhydrin staining .

- HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile), retention time compared to certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency across studies?

Discrepancies often arise from variations in:

- Solvent systems : Aqueous vs. organic solvents alter compound reactivity.

- Enzyme source : Recombinant vs. tissue-extracted enzymes may differ in glycosylation or cofactor requirements. Resolution Strategy:

- Standardize assay conditions (pH 7.4, 25°C) and enzyme batches.

- Perform kinetic analyses under identical buffer compositions (e.g., 50 mM Tris-HCl, 150 mM NaCl) .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of chloromethyl ketone derivatives?

- Variable groups : Modify the amino acid side chain (e.g., L-valine vs. L-leucine) to assess steric effects.

- Control experiments : Include a non-reactive methyl ester analog to distinguish covalent vs. non-covalent interactions.

- Data collection : Use high-resolution mass spectrometry (HRMS) to confirm adduct formation with target enzymes .

Q. How can solvent choice impact the efficacy of this compound in cell-based assays?

- DMSO : Enhances membrane permeability but may induce cytotoxicity at >0.1% v/v.

- Aqueous buffers : Limited solubility requires sonication or co-solvents (e.g., β-cyclodextrin). Optimization: Pre-test solvent tolerance in cell viability assays (e.g., MTT) and adjust concentrations accordingly .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.